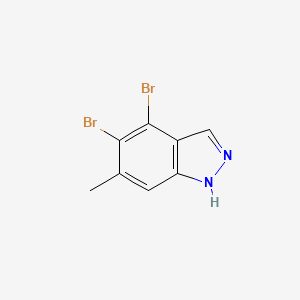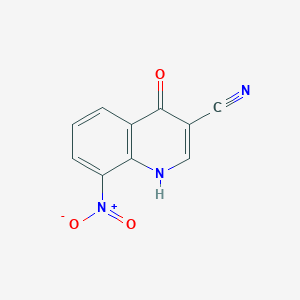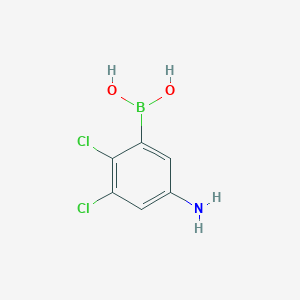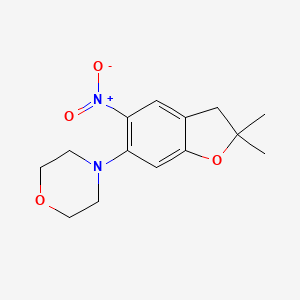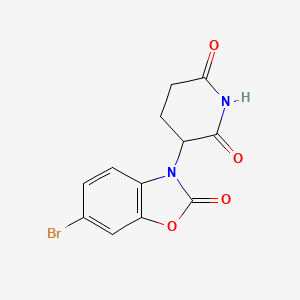
3'-Geranylchalconaringenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Geranylchalconaringenin is a naturally occurring prenylated chalcone, a type of flavonoid. It is found in hops and beer and has garnered attention due to its potential therapeutic properties. This compound is known for its moderate inhibition of α-amylase and competitive and irreversible inhibition of α-glucosidase, making it a subject of interest in the field of medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3’-Geranylchalconaringenin involves key steps such as regioselective iodination and Suzuki coupling reactions. These methods are crucial for obtaining the compound in its natural form. The synthetic route typically starts with the iodination of a precursor molecule, followed by a Suzuki coupling reaction to introduce the geranyl group
Analyse Chemischer Reaktionen
3’-Geranylchalconaringenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: It can reduce the carbonyl group in the chalcone structure.
Substitution: The geranyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3’-Geranylchalconaringenin has been extensively studied for its pharmacological properties. Some of its notable applications include:
Antidiabetic Activity: It shows moderate inhibition of α-amylase and competitive and irreversible inhibition of α-glucosidase, which are crucial enzymes in carbohydrate metabolism.
Antioxidant Properties: The compound exhibits significant antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems.
Anti-inflammatory Effects: It has been shown to reduce inflammation by modulating various signaling pathways.
Potential Therapeutic Agent for Non-Alcoholic Fatty Liver Disease (NAFLD): Studies have indicated that 3’-Geranylchalconaringenin can reduce lipid accumulation in liver cells and activate the AMP-activated protein kinase pathway, making it a potential candidate for treating NAFLD.
Wirkmechanismus
The mechanism of action of 3’-Geranylchalconaringenin involves its interaction with various molecular targets. It competitively and irreversibly inhibits α-glucosidase, thereby reducing the breakdown of carbohydrates into glucose. This inhibition helps in managing blood glucose levels. Additionally, the compound activates the AMP-activated protein kinase pathway, which plays a crucial role in regulating lipid metabolism and energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
3’-Geranylchalconaringenin can be compared with other prenylated chalcones and naringenins. Some similar compounds include:
Prenylchalconaringenin: Another prenylated chalcone with similar inhibitory properties against digestive enzymes.
Prenylnaringenin: Found in hops and beer, known for its estrogenic activity.
Naringenin: A flavonoid with antioxidant and anti-inflammatory properties.
What sets 3’-Geranylchalconaringenin apart is its unique geranyl group, which enhances its biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
189299-03-4 |
|---|---|
Molekularformel |
C25H28O5 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-13-20-22(28)15-23(29)24(25(20)30)21(27)14-10-18-8-11-19(26)12-9-18/h5,7-12,14-15,26,28-30H,4,6,13H2,1-3H3/b14-10+,17-7+ |
InChI-Schlüssel |
GVXVZXDPRNGAOE-ZCFXJLACSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


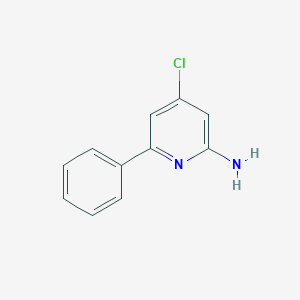

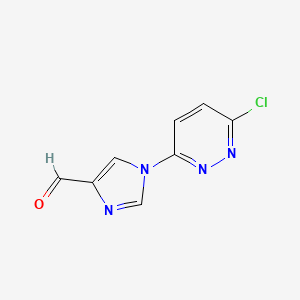
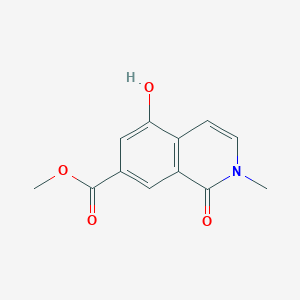
![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
